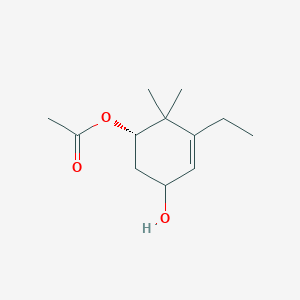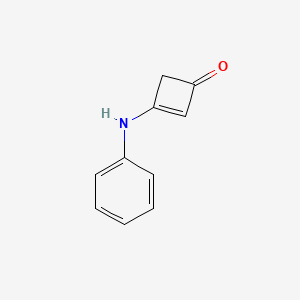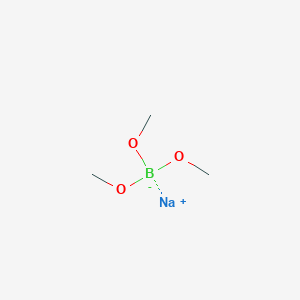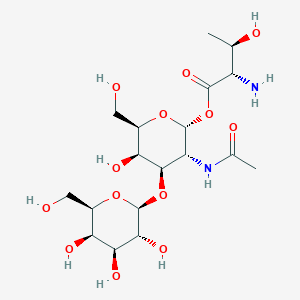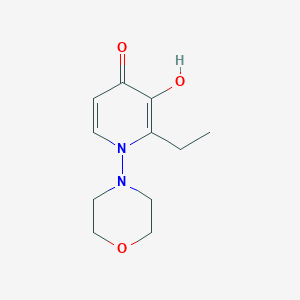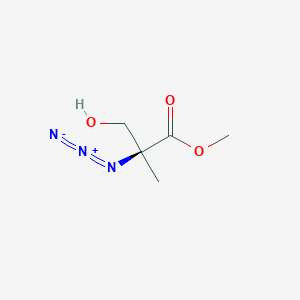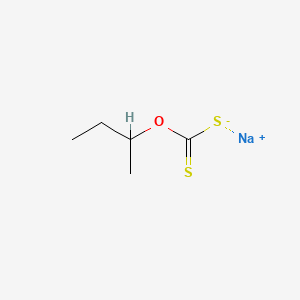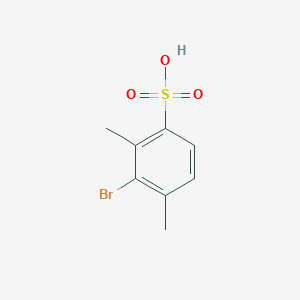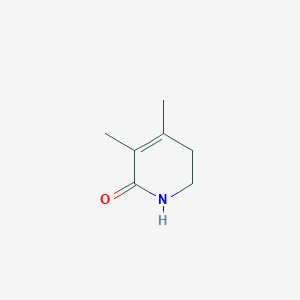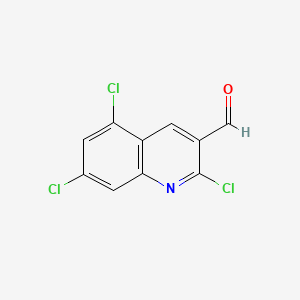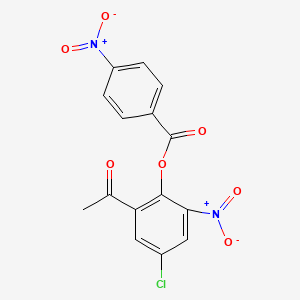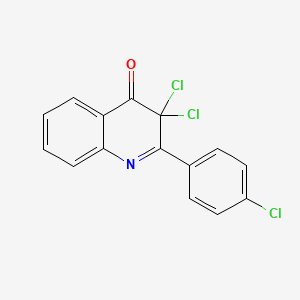
3,3-Dichloro-2-(4-chlorophenyl)quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-2-(4-chlorophenyl)quinolin-4-one is a quinoline derivative with significant biological and chemical properties This compound is characterized by the presence of two chlorine atoms on the quinoline ring and a chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-2-(4-chlorophenyl)quinolin-4-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the 3 and 4 positions of the quinoline ring. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced at the 2-position through a nucleophilic aromatic substitution reaction, where a chlorophenyl anion reacts with the quinoline core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-2-(4-chlorophenyl)quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Functionalized Quinolines: Resulting from substitution reactions.
Scientific Research Applications
3,3-Dichloro-2-(4-chlorophenyl)quinolin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3,3-Dichloro-2-(4-chlorophenyl)quinolin-4-one exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
3,3-Dichloro-2-(4-chlorophenyl)quinolin-4-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline derivatives such as 3,4-dichlorophenol and dichlorodiphenyldichloroethane.
Uniqueness: The presence of two chlorine atoms on the quinoline ring and the specific substitution pattern distinguishes this compound from others, contributing to its unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H8Cl3NO |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
3,3-dichloro-2-(4-chlorophenyl)quinolin-4-one |
InChI |
InChI=1S/C15H8Cl3NO/c16-10-7-5-9(6-8-10)13-15(17,18)14(20)11-3-1-2-4-12(11)19-13/h1-8H |
InChI Key |
ONCJBNXJTIAKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=N2)C3=CC=C(C=C3)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


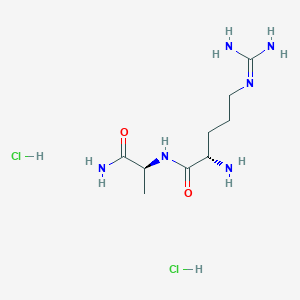

![8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane](/img/structure/B15350262.png)
